N-methyl-N-(1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide N-methyl-N-(1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide
Brand Name: Vulcanchem
CAS No.: 2549013-68-3
VCID: VC11816777
InChI: InChI=1S/C12H16N4O2S2/c1-15(20(2,17)18)9-3-5-16(7-9)11-10-4-6-19-12(10)14-8-13-11/h4,6,8-9H,3,5,7H2,1-2H3
SMILES: CN(C1CCN(C1)C2=C3C=CSC3=NC=N2)S(=O)(=O)C
Molecular Formula: C12H16N4O2S2
Molecular Weight: 312.4 g/mol

N-methyl-N-(1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide

CAS No.: 2549013-68-3

Cat. No.: VC11816777

Molecular Formula: C12H16N4O2S2

Molecular Weight: 312.4 g/mol

* For research use only. Not for human or veterinary use.

N-methyl-N-(1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide - 2549013-68-3

Specification

CAS No. 2549013-68-3
Molecular Formula C12H16N4O2S2
Molecular Weight 312.4 g/mol
IUPAC Name N-methyl-N-(1-thieno[2,3-d]pyrimidin-4-ylpyrrolidin-3-yl)methanesulfonamide
Standard InChI InChI=1S/C12H16N4O2S2/c1-15(20(2,17)18)9-3-5-16(7-9)11-10-4-6-19-12(10)14-8-13-11/h4,6,8-9H,3,5,7H2,1-2H3
Standard InChI Key OARAVJOBQJPOTH-UHFFFAOYSA-N
SMILES CN(C1CCN(C1)C2=C3C=CSC3=NC=N2)S(=O)(=O)C
Canonical SMILES CN(C1CCN(C1)C2=C3C=CSC3=NC=N2)S(=O)(=O)C

Introduction

The compound N-methyl-N-(1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide is a complex organic molecule that incorporates both thieno[2,3-d]pyrimidine and pyrrolidine moieties, linked through a methanesulfonamide group. This structure suggests potential biological activity, given the presence of thieno[2,3-d]pyrimidine, which is known for its involvement in various pharmacologically active compounds.

Biological Activity and Potential Applications

While specific biological activity data for N-methyl-N-(1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide are not detailed in the search results, compounds containing thieno[2,3-d]pyrimidine have shown promise in various therapeutic areas. For example, thieno[2,3-d]pyrimidine derivatives have been explored for their anticancer properties, particularly in inhibiting tyrosine kinases like EGFR .

Biological ActivityDescription
Anticancer PotentialThieno[2,3-d]pyrimidine derivatives have shown activity against certain cancer cell lines by inhibiting tyrosine kinases.
Other Potential TargetsThe presence of a pyrrolidine ring and methanesulfonamide group may allow interactions with other biological targets, though specific data are lacking.

Synthesis and Chemical Modifications

The synthesis of N-methyl-N-(1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide would likely involve the coupling of thieno[2,3-d]pyrimidine with a pyrrolidine derivative, followed by the introduction of the methanesulfonamide group. Techniques such as nucleophilic substitution or coupling reactions could be employed.

Synthetic StepDescription
Coupling ReactionThieno[2,3-d]pyrimidine is coupled with a pyrrolidine derivative.
Introduction of MethanesulfonamideThe pyrrolidine derivative is then reacted with methanesulfonyl chloride to introduce the methanesulfonamide group.

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